N-(3-methoxyphenyl)-2-(1-methyl-3-indolyl)acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-(1-methyl-3-indolyl)acetamide is a member of indoles.
Scientific Research Applications
Green Synthesis of Dyes
N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is used in the green synthesis of azo disperse dyes. A study by Zhang Qun-feng (2008) highlights the use of a novel Pd/C catalyst for hydrogenation, producing N-(3-amino-4-methoxyphenyl)acetamide with high selectivity and stability, reducing the hydrolyzations of reactant and product (Zhang Qun-feng, 2008).
Antimicrobial Agents
A series of derivatives similar to N-(3-methoxyphenyl)-2-(1-methyl-3-indolyl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. One such compound, 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide, showed promising results as an antimicrobial agent (B. Debnath & S. Ganguly, 2015).
Anticancer and Antimicrobial Activities
N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, structurally related to this compound, have been synthesized and found to be active against HCT 116 cancer cell line and also demonstrated antimicrobial activities (G. Kumar et al., 2019).
Synthesis of α,β-Unsaturated Carbonyl Compounds
In another study, an acid-catalyzed synthesis of 3-indolyl α,β-unsaturated carbonyl compounds using related substrates has been reported. This method offers an efficient pathway for creating compounds with similar structures (Weiqi Wang & T. Ikemoto, 2005).
Antioxidant Properties
Compounds with a core structure of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide, closely related to the target compound, have been synthesized and evaluated for antioxidant activity. The antioxidant activity was significant in several compounds, suggesting potential applications in this area (C. Gopi & M. Dhanaraju, 2020).
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C18H18N2O2/c1-20-12-13(16-8-3-4-9-17(16)20)10-18(21)19-14-6-5-7-15(11-14)22-2/h3-9,11-12H,10H2,1-2H3,(H,19,21) |
InChI Key |
GKMOBJZGEKVHAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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